molecular formula C5H7ClN2OS B1373601 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride CAS No. 1315368-82-1

1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride

Cat. No. B1373601
CAS RN: 1315368-82-1
M. Wt: 178.64 g/mol
InChI Key: HUFIQVKVOIZQDF-UHFFFAOYSA-N
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Description

“1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one” is a chemical compound with the molecular formula C5H6N2OS and a molecular weight of 142.18 . It is also known by other names such as “5-Acetyl-2-aminothiazole”, “2-Amino-5-acetylthiazole”, and "5-Acetyl-2-amino-1,3-thiazole" .


Synthesis Analysis

The synthesis of “1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one” involves the reaction of 2-bromothiazole with butyllithium, followed by a reaction with acetaldehyde. The resulting product is then oxidized using alum .


Molecular Structure Analysis

The molecular structure of “1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one” consists of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. This compound also contains an amino group (-NH2) and a ketone group (C=O) attached to the thiazole ring .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 303.1±15.0 °C and a predicted density of 1.341±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C . Its pKa is predicted to be 2.88±0.10 .

Scientific Research Applications

Antimicrobial Applications

Thiazole derivatives, including 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride, have been extensively studied for their antimicrobial properties. They are known to exhibit a broad spectrum of activity against various bacteria and fungi species . The compound’s ability to interfere with microbial cell function makes it a valuable candidate for developing new antimicrobial agents.

Anticancer Activity

Research has indicated that thiazole compounds can play a significant role in cancer treatment. They have been found to possess anticancer activities, potentially acting as chemotherapeutic agents . The mechanism often involves the disruption of cell division and inducing apoptosis in cancer cells.

Anti-Inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of thiazole derivatives make them promising for the treatment of chronic inflammatory diseases and pain management . Their ability to modulate inflammatory pathways can lead to the development of new drugs for conditions like arthritis.

Antidiabetic Potential

Thiazole derivatives have shown potential in managing diabetes by influencing blood glucose levels and improving insulin sensitivity . This application is particularly important given the rising prevalence of diabetes globally.

Neuroprotective Effects

Some thiazole compounds exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s . They may help in protecting neuronal cells from damage and improving cognitive functions.

Antioxidant Properties

The antioxidant activity of thiazole derivatives is another area of interest. These compounds can neutralize free radicals, which are implicated in various diseases and aging processes . This property could be harnessed in developing therapies to combat oxidative stress-related conditions.

Agricultural Applications

In agriculture, thiazole derivatives are used in the synthesis of agrochemicals due to their effectiveness in controlling pests and diseases . They can be formulated into pesticides and fungicides, contributing to crop protection and yield improvement.

Industrial Applications

Thiazole compounds find applications in the industrial sector as well, such as in the production of dyes, pigments, and rubber vulcanization agents . Their chemical properties make them suitable for various manufacturing processes.

Safety and Hazards

The safety symbol for this compound is GHS07, which denotes that it can cause harm if swallowed (Hazard statement: H302) . Precautionary measures include wearing protective gloves and eye/face protection (P280), and rinsing cautiously with water in case of eye contact (P305+P351+P338) .

properties

IUPAC Name

1-(2-amino-1,3-thiazol-5-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS.ClH/c1-3(8)4-2-7-5(6)9-4;/h2H,1H3,(H2,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFIQVKVOIZQDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(S1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride

CAS RN

1315368-82-1
Record name 1-(2-amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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